5-acetyl-1H-pyrrole-2-carboxylic Acid
CAS No.: 635313-65-4
Cat. No.: VC2034836
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 635313-65-4 |
---|---|
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 5-acetyl-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(8-5)7(10)11/h2-3,8H,1H3,(H,10,11) |
Standard InChI Key | YRMBXPFUGHFOKT-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(N1)C(=O)O |
Canonical SMILES | CC(=O)C1=CC=C(N1)C(=O)O |
Introduction
Structural Characteristics and Identification
5-Acetyl-1H-pyrrole-2-carboxylic acid belongs to the class of substituted pyrroles, featuring a five-membered heterocyclic ring with nitrogen as the heteroatom. The molecule possesses two key functional groups strategically positioned on the pyrrole core: an acetyl group (CH₃CO-) at the 5-position and a carboxylic acid (-COOH) at the 2-position. This arrangement creates a highly functionalized scaffold with multiple reactive sites and hydrogen bonding capabilities.
The compound is uniquely identified by several chemical identifiers that facilitate its documentation and referencing in scientific literature. These identifiers include its CAS registry number (635313-65-4), molecular formula (C₇H₇NO₃), and molecular weight (153.14 g/mol) . For computational and database purposes, the compound is characterized by its InChI string (InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(8-5)7(10)11/h2-3,8H,1H3,(H,10,11)) and InChIKey (YRMBXPFUGHFOKT-UHFFFAOYSA-N), which serve as unique chemical identifiers in digital repositories .
Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Physical state | Powder | |
Melting point | 185-187°C | |
Molecular weight | 153.14 g/mol | |
Color | Not specified in literature | - |
Recommended storage | Room temperature |
Chemical Properties
The chemical reactivity of 5-acetyl-1H-pyrrole-2-carboxylic acid is predominantly determined by its three functional groups: the pyrrole N-H, the acetyl group, and the carboxylic acid moiety. Each of these sites presents distinct reactive possibilities:
The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation. The relatively acidic nature of this group (compared to aliphatic carboxylic acids) makes it reactive toward nucleophiles, especially under appropriate catalytic conditions.
The acetyl group serves as an electrophilic site that can undergo nucleophilic additions, reductions (to form alcohols), or be modified through condensation reactions. This ketone functionality provides an important handle for further structural elaboration.
The pyrrole N-H possesses mild acidity and can be deprotonated under basic conditions, enabling N-substitution reactions. This position is crucial for the compound's hydrogen bonding capabilities and plays a significant role in its crystal packing behavior.
These diverse reactive sites make 5-acetyl-1H-pyrrole-2-carboxylic acid a versatile building block for constructing more complex molecular architectures, particularly in pharmaceutical research where heterocyclic scaffolds are highly valued.
Synthesis Methods
Hydrolysis of Ester Precursors
The most documented synthetic approach to 5-acetyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. This method employs potassium hydroxide as the base in tetrahydrofuran at moderate temperatures (40-50°C) for approximately 2 hours, yielding the target compound with an impressive efficiency of 93% . This approach represents a straightforward and high-yielding route for accessing the compound.
The reaction can be schematically represented as:
5-Acetyl-1H-pyrrole-2-carboxylic acid ethyl ester + KOH (in THF, 40-50°C, 2h) → 5-Acetyl-1H-pyrrole-2-carboxylic acid (93% yield)
Spectroscopic Characteristics
The structural confirmation and purity assessment of 5-acetyl-1H-pyrrole-2-carboxylic acid typically rely on various spectroscopic techniques. While specific spectral data for this exact compound is limited in the search results, inference can be made from related pyrrole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be expected to show characteristic signals for the pyrrole ring protons, acetyl methyl group, and the acidic protons. By analogy with similar pyrrole derivatives, the following signals might be anticipated:
¹H-NMR (in DMSO-d₆):
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A singlet at approximately δ 12-13 ppm for the carboxylic acid proton
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A broad singlet at approximately δ 11-12 ppm for the pyrrole N-H proton
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Signals in the range of δ 6-7 ppm for the pyrrole ring protons
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A singlet at approximately δ 2-2.5 ppm for the acetyl methyl group (CH₃CO-)
¹³C-NMR would likely display signals for:
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The carboxylic acid carbonyl carbon (~165-170 ppm)
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The acetyl carbonyl carbon (~190-195 ppm)
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The pyrrole ring carbons (110-135 ppm)
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The acetyl methyl carbon (~25-30 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule:
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O-H stretching of the carboxylic acid (broad band at ~3000-3500 cm⁻¹)
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N-H stretching of the pyrrole (typically 3400-3500 cm⁻¹)
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C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹)
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C=O stretching of the acetyl group (~1650-1680 cm⁻¹)
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C=C stretching of the pyrrole ring (~1500-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak at m/z 153, corresponding to the molecular weight of 5-acetyl-1H-pyrrole-2-carboxylic acid. Fragment ions might include those resulting from the loss of OH (m/z 136), loss of COOH (m/z 108), and other characteristic fragmentation patterns of acetylated pyrroles.
Applications in Research and Development
Pharmaceutical Research
5-Acetyl-1H-pyrrole-2-carboxylic acid serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of compounds with potential biological activities. The bifunctional nature of this molecule, featuring both an acetyl group and a carboxylic acid moiety on a pyrrole scaffold, provides multiple handles for structural elaboration and derivatization.
Pyrrole-based compounds, including those derived from 5-acetyl-1H-pyrrole-2-carboxylic acid, have been explored for various pharmaceutical applications including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The structural features of this compound make it particularly suitable for developing compounds that can engage in hydrogen bonding interactions with biological targets.
Synthetic Intermediates
As a synthetic intermediate, 5-acetyl-1H-pyrrole-2-carboxylic acid offers versatility in constructing more complex heterocyclic systems. The carboxylic acid functionality can be converted to amides, esters, or reduced to alcohols, while the acetyl group provides opportunities for condensation reactions, reductions, or oxidations.
This synthetic versatility positions the compound as a valuable starting material for diversity-oriented synthesis approaches, where libraries of structurally diverse compounds are generated for biological screening.
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